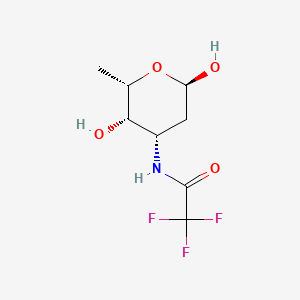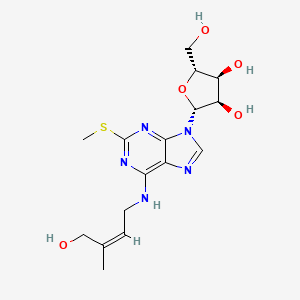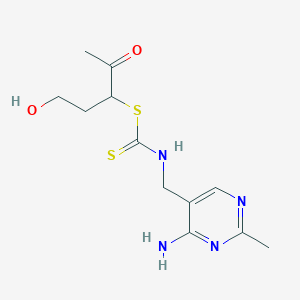
2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose
概要
説明
2,3,6-Trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose: is a synthetic carbohydrate derivative. It is characterized by the presence of a trifluoroacetamido group at the third carbon position and the absence of hydroxyl groups at the second, third, and sixth carbon positions. This compound is part of a broader class of glycals, which are unsaturated sugar derivatives known for their high reactivity and versatility in chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose typically involves the protection of hydroxyl groups, introduction of the trifluoroacetamido group, and subsequent deprotection steps. One common method includes the preparation of 4-O-acetyl-1,5-anhydro-2,3,6-trideoxy-3-trifluoroacetamido-L-lyxo-hex-1-enitol as a key intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of starting materials, and optimizing reaction conditions for higher yields and purity.
化学反応の分析
Types of Reactions: 2,3,6-Trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoroacetamido group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose is used as a building block for the synthesis of more complex molecules. Its high reactivity makes it suitable for glycosylation reactions and the formation of carbon-carbon and carbon-heteroatom bonds .
Biology: This compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics, which are synthetic molecules that mimic the structure and function of carbohydrates.
Medicine: In medicine, derivatives of this compound are explored for their potential as antiviral and antibacterial agents. The trifluoroacetamido group is known to enhance the biological activity of these derivatives.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals, particularly those requiring specific carbohydrate structures.
作用機序
The mechanism of action of 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose involves its interaction with biological molecules, particularly proteins and enzymes. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with amino acid residues, influencing the activity of enzymes and receptors. This compound can also act as a glycosyl donor in glycosylation reactions, facilitating the transfer of sugar moieties to acceptor molecules .
類似化合物との比較
- 2,3,6-Trideoxy-3-amino-alpha-L-lyxo-hexopyranose
- 2,3,6-Trideoxy-3-acetamido-alpha-L-lyxo-hexopyranose
- 2,3,6-Trideoxy-3-(methylamino)-alpha-L-lyxo-hexopyranose
Comparison: Compared to its similar compounds, 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose is unique due to the presence of the trifluoroacetamido group. This group enhances the compound’s stability and reactivity, making it more suitable for specific synthetic and biological applications. The trifluoroacetamido group also imparts distinct electronic properties, influencing the compound’s interactions with other molecules .
特性
IUPAC Name |
N-[(2S,3S,4S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3-,4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSJJWJDPYHURS-UNTFVMJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O)NC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline](/img/structure/B3328745.png)


![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3328773.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3328778.png)

![4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B3328817.png)


